Bis(2-fluoro-2,2-dinitroethoxy)methane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

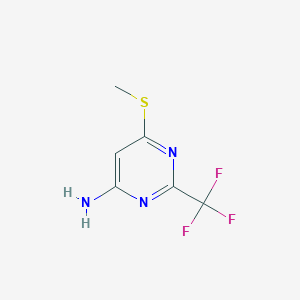

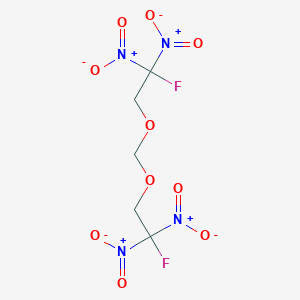

Bis(2-fluoro-2,2-dinitroethoxy)methane, also known as FLU-EDMA, is a synthetic organic compound that has been identified as a potential chemical warfare agent. It belongs to the class of nitro compounds and is highly toxic, reactive, and explosive. FLU-EDMA was first synthesized in the 1970s by the US Army and was intended for use as a weapon. However, due to its extreme toxicity and potential health hazards, its production and use were discontinued. Despite this, FLU-EDMA remains a subject of scientific research, particularly in the fields of chemical defense and toxicology.

作用機序

Bis(2-fluoro-2,2-dinitroethoxy)methane exerts its toxic effects by inhibiting the activity of enzymes involved in energy metabolism, particularly the electron transport chain in mitochondria. This leads to a decrease in ATP production and a disruption of cellular functions. Bis(2-fluoro-2,2-dinitroethoxy)methane also generates reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components such as proteins, lipids, and DNA. Additionally, Bis(2-fluoro-2,2-dinitroethoxy)methane can react with sulfhydryl groups in proteins, leading to their inactivation and denaturation.

生化学的および生理学的効果

Bis(2-fluoro-2,2-dinitroethoxy)methane exposure can cause a range of biochemical and physiological effects, depending on the dose, route of exposure, and duration. Acute exposure to Bis(2-fluoro-2,2-dinitroethoxy)methane can lead to respiratory distress, pulmonary edema, cardiovascular collapse, and death. Chronic exposure can cause neurological disorders, liver and kidney damage, and cancer. Bis(2-fluoro-2,2-dinitroethoxy)methane can also affect the reproductive system and cause birth defects and developmental abnormalities.

実験室実験の利点と制限

Bis(2-fluoro-2,2-dinitroethoxy)methane has several advantages and limitations for lab experiments. Its high toxicity and reactivity make it a useful tool for studying cellular and molecular mechanisms of toxicity and oxidative stress. Bis(2-fluoro-2,2-dinitroethoxy)methane can also be used to test the efficacy of antidotes and decontamination agents. However, its extreme toxicity and potential health hazards require strict safety measures and specialized equipment. Bis(2-fluoro-2,2-dinitroethoxy)methane is also highly regulated, and its use requires approval from regulatory agencies.

将来の方向性

Bis(2-fluoro-2,2-dinitroethoxy)methane remains a subject of scientific research, and several future directions can be explored. These include the development of novel antidotes and decontamination agents, the identification of biomarkers of Bis(2-fluoro-2,2-dinitroethoxy)methane exposure and toxicity, and the investigation of its potential as a therapeutic agent for cancer and other diseases. Bis(2-fluoro-2,2-dinitroethoxy)methane can also be used to study the effects of oxidative stress and mitochondrial dysfunction on aging and age-related diseases. However, these directions require further research and collaboration among scientists and regulatory agencies.

In conclusion, Bis(2-fluoro-2,2-dinitroethoxy)methane is a potent chemical warfare agent that has been extensively studied for its toxicity and potential health hazards. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed. Further research is needed to understand the full extent of Bis(2-fluoro-2,2-dinitroethoxy)methane toxicity and to develop effective countermeasures against its use.

合成法

Bis(2-fluoro-2,2-dinitroethoxy)methane can be synthesized by the reaction of 2-fluoro-2,2-dinitroethanol with paraformaldehyde in the presence of sulfuric acid. The resulting product is a yellowish crystalline solid that is highly explosive and sensitive to heat, shock, and friction. The synthesis process requires strict safety measures and specialized equipment to prevent accidents and exposure to the compound.

科学的研究の応用

Bis(2-fluoro-2,2-dinitroethoxy)methane has been extensively studied for its potential use as a chemical warfare agent. Its high toxicity and reactivity make it a potent weapon that can cause severe damage to living organisms and the environment. Bis(2-fluoro-2,2-dinitroethoxy)methane can be dispersed through the air or water and can affect a large area within a short time. Therefore, its detection, decontamination, and neutralization are critical for chemical defense.

特性

CAS番号 |

17003-79-1 |

|---|---|

製品名 |

Bis(2-fluoro-2,2-dinitroethoxy)methane |

分子式 |

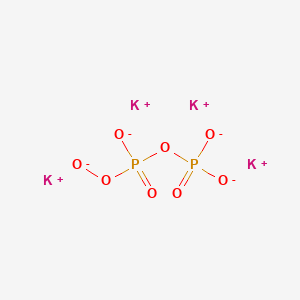

C5H6F2N4O10 |

分子量 |

320.12 g/mol |

IUPAC名 |

1-fluoro-2-[(2-fluoro-2,2-dinitroethoxy)methoxy]-1,1-dinitroethane |

InChI |

InChI=1S/C5H6F2N4O10/c6-4(8(12)13,9(14)15)1-20-3-21-2-5(7,10(16)17)11(18)19/h1-3H2 |

InChIキー |

WSZPRLKJOJINEP-UHFFFAOYSA-N |

SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])F)OCOCC([N+](=O)[O-])([N+](=O)[O-])F |

正規SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])F)OCOCC([N+](=O)[O-])([N+](=O)[O-])F |

その他のCAS番号 |

17003-79-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)

![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)